molecular formula C11H17ClN2O2S2 B6644720 N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide

Cat. No.: B6644720
M. Wt: 308.9 g/mol
InChI Key: ADLZZZKBUQTBPS-RKDXNWHRSA-N
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Description

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first identified as an endocannabinoid reuptake inhibitor, but subsequent research has shown that it has a wide range of biochemical and physiological effects.

Scientific Research Applications

AM404 has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and it has also been found to protect against neuronal damage in models of ischemia and traumatic brain injury. In addition, AM404 has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.

Mechanism of Action

AM404 is a potent inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of endocannabinoids such as anandamide. By inhibiting this transporter, AM404 increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a variety of effects. In addition, AM404 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
AM404 has been found to produce a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and it has also been found to reduce fever and inflammation. In addition, AM404 has been shown to protect against neuronal damage in models of ischemia and traumatic brain injury, and it has been found to have anti-tumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using AM404 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified to a high degree of purity. In addition, its mechanism of action is well-understood, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using AM404 in lab experiments is that it can be difficult to work with due to its low solubility in water and some organic solvents.

Future Directions

There are many potential future directions for research on AM404. One area of interest is its potential as a treatment for various types of pain, including neuropathic and inflammatory pain. Another area of interest is its neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the anti-tumor effects of AM404 and its potential as a cancer treatment. Finally, there is also potential for the development of new synthetic compounds based on the structure of AM404 that may have even greater therapeutic potential.

Synthesis Methods

The synthesis of AM404 involves the reaction of 5-chloro-2-methylthiophene-3-carboxylic acid with (1R,2R)-1-amino-2-cyclohexanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with sulfamic acid to yield the final product, AM404.

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S2/c1-7-6-10(17-11(7)12)18(15,16)14-9-5-3-2-4-8(9)13/h6,8-9,14H,2-5,13H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLZZZKBUQTBPS-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC2CCCCC2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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